Isoform Inhibition Profile: Dual (Type I & II) vs. Finasteride (Type II Selective)
Lapisteride is a dual inhibitor of both type I and type II 5α-reductase isoenzymes [1][2]. In contrast, Finasteride is a selective inhibitor of the type II isoenzyme only [1][3]. Clinical studies with Finasteride demonstrate a 60-70% reduction in circulating DHT, with the residual DHT attributed to uninhibited type I 5αR activity [1]. By inhibiting both isoforms, Lapisteride is hypothesized to achieve a more comprehensive reduction in DHT levels, directly addressing the mechanistic limitation of selective type II inhibitors [1].
| Evidence Dimension | 5α-Reductase Isoform Inhibition Profile |
|---|---|
| Target Compound Data | Dual inhibition of type I and type II 5α-reductase |
| Comparator Or Baseline | Finasteride: Selective inhibition of type II 5α-reductase only; Dutasteride: Dual inhibition of type I and type II |
| Quantified Difference | Lapisteride targets both isoforms, while Finasteride targets only type II. Dutasteride also targets both but is a distinct chemical entity. |
| Conditions | Based on established pharmacological classification and mechanism of action. |
Why This Matters
This dual inhibition profile is the primary scientific differentiator for researchers modeling complete DHT suppression or investigating pathways involving type I 5α-reductase.
- [1] Niiyama, S., Kojima, K., Hamada, T., Happle, R., & Hoffmann, R. (2000). The novel drug CS-891 inhibits 5alpha-reductase activity in freshly isolated dermal papilla of human hair follicles. European Journal of Dermatology, 10(8), 593-5. PMID: 11125319. View Source
- [2] Lapisteride - Wikipedia. (2011). Retrieved from https://en.m.wikipedia.org/wiki/Lapisteride View Source
- [3] Finasteride - DrugBank. (n.d.). Retrieved from https://go.drugbank.com/drugs/DB01216 View Source
